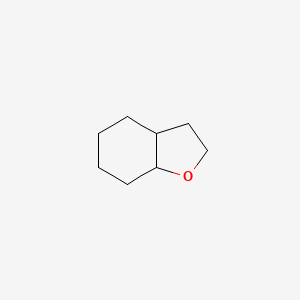

Benzofuran, octahydro-, cis-

Description

Benzofuran, octahydro-, cis- (CAS 10198-29-5) is a fully hydrogenated derivative of benzofuran, characterized by the saturation of both the benzene and furan rings, resulting in an eight-membered bicyclic structure . Its molecular formula is C₈H₁₄O, with a molecular weight of 126.20 g/mol. The cis configuration indicates that substituents on the fused rings are positioned on the same side, influencing stereochemical interactions in chemical and biological systems.

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-8-7(3-1)5-6-9-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZWAKVIOXCEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906953 | |

| Record name | Octahydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10198-29-5, 27345-70-6 | |

| Record name | Benzofuran, octahydro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010198295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-7-Oxabicyclo(4.3.0)nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027345706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Benzofuran Precursors

A common route to obtain octahydro derivatives of benzofuran involves catalytic hydrogenation of benzofuran or partially hydrogenated benzofuran precursors. The process typically uses:

- Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel.

- Hydrogen gas under elevated pressure (1–10 atm) and temperature (25–100 °C).

- Solvents like ethanol, ethyl acetate, or acetic acid to facilitate hydrogen uptake.

This method saturates the aromatic rings stepwise, converting benzofuran into octahydrobenzofuran. Controlling reaction conditions and catalyst choice can influence the stereochemistry, favoring the cis isomer due to thermodynamic stability and steric factors.

Intramolecular Cyclization Approaches

Another synthetic route involves constructing the benzofuran ring system through intramolecular cyclization of suitable precursors, followed by hydrogenation:

- Starting from hydroxyphenyl ketones or aldehydes, intramolecular cyclization under acidic or basic conditions forms the benzofuran ring.

- Subsequent hydrogenation saturates the fused ring system.

- Stereoselective catalysts or chiral auxiliaries may be employed to enhance cis selectivity.

Stereoselective Control and Purification

Achieving the cis stereochemistry in octahydrobenzofuran requires:

- Careful control of hydrogenation conditions to favor cis ring fusion.

- Use of stereoselective catalysts or additives.

- Chromatographic separation or crystallization techniques to isolate the cis isomer from trans or other stereoisomers.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO2, Raney Ni + H2 | 1–10 atm H2, 25–100 °C, ethanol | Saturates benzofuran to octahydro form; cis selectivity influenced by conditions |

| Intramolecular Cyclization + Hydrogenation | Hydroxyphenyl ketones/aldehydes, acid/base catalysts | Acidic/basic medium, then hydrogenation | Forms benzofuran ring then saturates; stereocontrol possible |

| Decarboxylative Halogenation (Hunsdiecker–Borodin) | Silver salts, Br2, I2, or N-halo reagents | Mild heating, radical conditions | Generates halogenated intermediates for further transformations |

| Radical Decarboxylation (Barton esters) | Pyridine-N-oxides, AIBN, halogen donors | Thermal or photolytic initiation | Functionalizes carboxylic acids to radicals, enabling complex synthesis |

Research Findings and Analysis

- The Hunsdiecker–Borodin reaction and its variants have been extensively studied for the synthesis of alkyl halides from carboxylic acids, providing a foundation for functionalizing benzofuran derivatives at specific positions via radical intermediates.

- Barton ester chemistry offers mild conditions and broad functional group tolerance, useful for preparing complex benzofuran derivatives with controlled stereochemistry.

- High-pressure catalytic hydrogenation remains the most straightforward and widely applied method to obtain octahydrobenzofuran derivatives with cis stereochemistry, with catalyst and condition optimization critical for yield and selectivity.

- No direct, single-step synthesis of benzofuran, octahydro-, cis- is commonly reported; instead, multi-step sequences combining cyclization, halogenation, and hydrogenation are employed in research and industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Addition to the Ketone Group

The carbonyl group undergoes classical nucleophilic additions, following the two-step mechanism common to aldehydes and ketones :

-

Nucleophilic attack at the electrophilic carbonyl carbon, forming an alkoxide intermediate.

-

Protonation of the oxygen to yield the final product.

Key observations :

-

Steric hindrance from the bulky 3,5-diiodo-4-hydroxyphenyl and furyl groups may slow reaction rates compared to simpler ketones.

-

Reactions with Grignard reagents, hydrides (e.g., NaBH₄), and amines are feasible but require optimization of solvent polarity and temperature .

Iodine(III)-Mediated α-Functionalization

The ketone can participate in hypervalent iodine-mediated α-tosyloxylation under catalytic conditions . Enol derivatives of the ketone react with chiral iodine(III) reagents (e.g., precatalyst 7a ) to form α-tosyloxy ketones with high enantioselectivity:

| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1 | 4 | 80 | 48% (R) |

| 2 | 7a | 78 | 78% (S) |

Mechanistic pathway :

-

Formation of a C-bonded iodane intermediate via enol ester activation.

Samarium(II) Iodide (SmI₂)-Mediated Cross-Coupling

The ketone forms a ketyl radical upon reduction with SmI₂, enabling cross-coupling with alkenes or alkynes :

textR-C=O + SmI₂ → R-C-O⁻·Sm(III) R-C-O⁻·Sm(III) + π-system → γ-hydroxy carbonyl product

Applications :

-

Synthesis of cyclic alcohols via intramolecular 4-exo-trig cyclization.

-

Requires HMPA or t-BuOH as additives to stabilize intermediates .

Intramolecular Diels-Alder Reactions (IMDAF)

The furyl group acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles . Halogen substituents (e.g., iodine) enhance reactivity:

| Substrate | Reaction Time | Yield (%) |

|-----------|---------------|

Scientific Research Applications

The applications of "Benzofuran, octahydro-, cis-" are not explicitly detailed within the provided search results. However, the search results do provide some information regarding its chemical properties, related compounds, and potential applications of similar compounds, which can help infer potential applications of "Benzofuran, octahydro-, cis-".

Chemical Information

"Benzofuran, octahydro-, cis-" has the molecular formula and a molecular weight of 126.20 g/mol . Synonyms for this compound include trans-7-Oxabicyclo(4.3.0)nonane, and octahydrobenzofuran .

Structural Information

The compound has a bicyclic structure with an oxygen-containing ring fused to a cyclohexane ring . It exists in a cis configuration .

Related Compounds and Applications

- 3-Methyl-benzofuran-5-ol : This compound has uses in enhancing and modifying the fragrance of perfumes, colognes, toilet waters, personal products, and fabric care products .

- Benzofuran Derivatives : A study summarizes the natural sources, bioactivity, and synthesis of benzofuran derivatives .

Inferences and Potential Applications

Given the information, "Benzofuran, octahydro-, cis-" might have potential applications in the following areas:

- Fragrance Industry: Similar to 3-methyl-benzofuran-5-ol, it could be used to modify fragrances .

- Chemical Research: As a benzofuran derivative, it may be relevant in chemical synthesis and study .

- Industrial Applications : It is a starting point for many useful compounds including leather softeners, textile resins .

Mechanism of Action

The mechanism of action of benzofuran, octahydro-, cis- involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to act as enzyme inhibitors, targeting enzymes such as carbonic anhydrase, tyrosinase, and topoisomerase . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Benzofuran (Non-Hydrogenated)

- Formula : C₈H₆O

- Key Differences : Retains aromaticity in both rings, making it reactive in electrophilic substitutions. Lacks the lipophilicity of octahydro derivatives, limiting membrane permeability in drug design .

Dihydrobenzofuran

- Example : 2,3-Dihydrobenzofuran (CAS 1477-19-6)

- Formula : C₈H₈O

- Key Differences : Partial hydrogenation retains one aromatic ring, balancing reactivity and stability. Used as an entactogen agent .

Hexahydro-3a-methyl-cis-benzofuranone (CAS 122713-39-7)

- Formula : C₉H₁₄O₂

- Key Differences : Incorporates a ketone group and methyl substituent, enhancing polarity and enabling hydrogen bonding. Applications in fragrance and agrochemicals .

Benzopyran Derivatives

Physicochemical Properties

| Compound | Aromaticity | Lipophilicity (LogP) | Melting Point (°C) | Bioavailability Score |

|---|---|---|---|---|

| Benzofuran | Full | 2.1 | −30 | 0.05 |

| Octahydro-, cis- | None | 3.5 | 25–30 | 0.55 |

| Dihydrobenzofuran | Partial | 2.8 | −10 | 0.30 |

| Hexahydro-benzofuranone | None | 2.9 | 80–85 | 0.45 |

Data inferred from hydrogenation effects and substituent contributions .

Biological Activity

Benzofuran, octahydro-, cis- is a cyclic organic compound recognized for its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Benzofuran, Octahydro-, cis-

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₄O

- Molecular Weight : 154.22 g/mol

- CAS Number : 10198-29-5

Benzofuran, octahydro-, cis- features a fully saturated structure with a unique stereochemistry that influences its chemical reactivity and biological interactions. Its structure consists of a fused benzene and furan ring in a saturated form, distinguishing it from other benzofuran derivatives.

Benzofuran derivatives, including octahydro-, cis-, exhibit their biological activities through various mechanisms:

- Enzyme Inhibition : They act as inhibitors of key enzymes such as carbonic anhydrase, tyrosinase, and topoisomerase, which are vital in various metabolic pathways.

- Receptor Interaction : Some derivatives have been shown to interact with serotonin receptors (5-HT) and GABA receptors, influencing neurotransmitter activity and potentially offering neuroprotective effects .

Biological Activities

Research has documented a wide range of biological activities associated with benzofuran compounds:

- Antimicrobial Activity : Many benzofuran derivatives demonstrate significant antibacterial and antifungal properties. For instance, compounds with specific substitutions at the C-2 position exhibit MIC values comparable to established antibiotics .

- Anticancer Properties : Benzofuran derivatives have been investigated for their potential as anticancer agents. Studies indicate that certain compounds can induce apoptosis in cancer cells through caspase-dependent pathways .

- Anti-inflammatory Effects : These compounds also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Neuroprotective Effects : Some studies suggest that benzofurans may provide neuroprotective benefits in models of neuronal injury, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzofuran derivatives against prostate cancer cells. The results indicated that specific substitutions at the C-2 position significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 8.5 | Apoptosis induction |

| Compound B | 12.3 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

Another study assessed the antibacterial activity of benzofuran derivatives against multiple strains of bacteria. The findings revealed that compounds with hydroxyl groups at the C-6 position exhibited superior activity compared to those without .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 2.5 |

| Compound D | S. aureus | 3.0 |

Comparative Analysis with Similar Compounds

Benzofuran, octahydro-, cis- can be compared to other related compounds to highlight its unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzofuran | Fused benzene and furan | Unsaturated; used as a precursor |

| Octahydrobenzofuran | Fully saturated | More stable; different reactivity |

| Dihydrobenzofuran | Partially saturated | Used in synthesis |

Q & A

Q. What are the established synthetic methodologies for cis-octahydrobenzofuran, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Cis-octahydrobenzofuran can be synthesized via multicomponent cascade reactions, where diastereoselectivity is achieved using chiral catalysts or stereospecific substrates. For example, diastereoselective cyclization of salicyaldehyde derivatives under acidic conditions yields 2-acetylbenzofuran intermediates, which are hydrogenated to produce the octahydro form . Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., palladium or ruthenium complexes) critically influence stereochemical purity. Post-synthesis, NMR and chiral HPLC are recommended to confirm stereochemistry .

Q. What analytical techniques are most effective for characterizing the structural integrity of cis-octahydrobenzofuran in complex mixtures?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools. GC-MS provides purity assessment and detects volatile byproducts, while ¹H/¹³C NMR confirms hydrogenation patterns and ring saturation. For high-resolution structural analysis, X-ray crystallography is ideal but requires single-crystal samples. NIST-standardized databases (e.g., SRD 69) provide reference spectra for cross-validation .

Q. What safety precautions are recommended when handling cis-octahydrobenzofuran in laboratory settings, based on its toxicological profile?

Methodological Answer: Rodent studies indicate potential hepatotoxicity and nephrotoxicity at high doses . Researchers should use fume hoods, personal protective equipment (PPE), and monitor airborne concentrations via gas sensors. Acute exposure protocols should include liver/kidney function tests in in vivo models. Waste must be neutralized before disposal to avoid environmental contamination .

Q. What are the key physicochemical properties of cis-octahydrobenzofuran that impact its solubility and stability in experimental settings?

Methodological Answer: Cis-octahydrobenzofuran is a hydrophobic liquid (logP ~2.5) with limited aqueous solubility. Stability is pH-dependent; it degrades under strong acidic/alkaline conditions. Storage in inert atmospheres (argon/nitrogen) at −20°C prevents oxidation. Solubility can be enhanced using co-solvents like DMSO or cyclodextrin inclusion complexes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in carcinogenicity data between rodent models and human epidemiological studies for benzofuran derivatives?

Methodological Answer: Rodent studies show hepatic and renal tumors, but human data are absent . To address contradictions, employ human organoid models or transgenic rodents with humanized metabolic pathways (e.g., CYP450 isoforms). Dose-response studies should compare metabolite profiles (e.g., epoxide intermediates) across species. Epidemiological meta-analyses of occupational exposures in resin manufacturing could clarify risks .

Q. What strategies optimize the pharmacokinetic properties of benzofuran-based inhibitors identified through high-throughput screening (HTS)?

Methodological Answer: After HTS hits (e.g., anti-HCV benzofurans with EC₅₀ < 100 nM), optimize bioavailability by modifying substituents at C-2/C-3 positions. Introduce polar groups (e.g., carboxylates) to improve solubility. In vitro ADMET assays (e.g., microsomal stability, plasma protein binding) guide lead selection. For CNS-targeted compounds, assess blood-brain barrier penetration via PAMPA assays .

Q. How does structural modification of benzofuran derivatives enhance antiviral potency while reducing off-target effects?

Methodological Answer: Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., sulfonyl chlorides) at the phenyl ring enhance binding to viral polymerases. Fluorine substitution reduces metabolic clearance. To minimize off-target activity, employ computational docking (e.g., molecular dynamics simulations) to predict selectivity. Validate with kinase panel assays .

Q. How can in silico modeling predict metabolic pathways of novel cis-octahydrobenzofuran analogs?

Methodological Answer: Use QSAR models and software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Focus on cytochrome P450-mediated oxidation (e.g., CYP3A4/2D6) and glucuronidation. Validate predictions with in vitro hepatocyte or microsomal assays. For reactive metabolites (e.g., epoxides), conduct glutathione trapping experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.